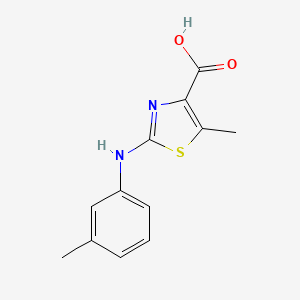
5-Methyl-2-m-tolylaminothiazole-4-carboxylic acid
Übersicht
Beschreibung
5-Methyl-2-m-tolylaminothiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H12N2O2S and its molecular weight is 248.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Methyl-2-m-tolylaminothiazole-4-carboxylic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and comparative analysis with similar compounds.
Overview of the Compound
This compound is a thiazole derivative that has been investigated for various pharmacological properties. Its structure features both a thiazole ring and an aminocarboxylic acid moiety, which are known to contribute to its biological activity.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates effective inhibition against a range of bacterial strains. This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and function.
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies suggest that this compound can scavenge free radicals, thereby reducing oxidative damage in cellular systems.
Xanthine Oxidase Inhibition
A notable area of research involves the compound's effect on xanthine oxidase, an enzyme implicated in uric acid production. In studies comparing various thiazole derivatives, this compound showed moderate inhibitory activity against xanthine oxidase, indicating its potential utility in managing conditions such as gout and hyperuricemia .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thus altering metabolic pathways.
- Cell Membrane Disruption : By integrating into bacterial membranes, it can compromise their integrity, leading to cell death.
- Free Radical Scavenging : The presence of electron-donating groups in its structure allows it to neutralize free radicals effectively.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other thiazole derivatives:
| Compound Name | Structure Features | Biological Activity | Remarks |
|---|---|---|---|
| 5-Methylthiazole | Thiazole ring only | Moderate antimicrobial | Simpler structure |
| 4-Methylthiazole-5-carboxylic Acid | Carboxylic acid group | Antioxidant properties | Similar activity profile |
| This compound | Thiazole + Amino group | Antimicrobial & antioxidant | Broader activity spectrum |
Case Studies
- In Vivo Studies : Animal models have been utilized to evaluate the efficacy of this compound in treating conditions related to oxidative stress and inflammation. Results indicated significant improvements in biomarkers associated with oxidative damage after administration of the compound .
- Clinical Relevance : A study highlighted the potential application of this compound in managing hyperuricemia by demonstrating its ability to lower serum uric acid levels through xanthine oxidase inhibition .
Eigenschaften
IUPAC Name |
5-methyl-2-(3-methylanilino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-7-4-3-5-9(6-7)13-12-14-10(11(15)16)8(2)17-12/h3-6H,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNMIYXRUGNRPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=C(S2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















